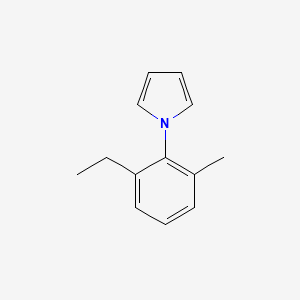
1-(2-Ethyl-6-methylphenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethyl-6-methylphenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of the 2-ethyl-6-methylphenyl group attached to the pyrrole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
準備方法
The synthesis of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-6-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
1-(2-Ethyl-6-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions. The major products formed depend on the nature of the electrophile and reaction conditions.
科学的研究の応用
1-(2-Ethyl-6-methylphenyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between heterocyclic compounds and biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism by which 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways where the compound acts as a modulator, influencing cellular responses and functions.
類似化合物との比較
1-(2-Ethyl-6-methylphenyl)-1H-pyrrole can be compared with other pyrrole derivatives such as:
2-ethyl-6-methylphenyl isocyanate: This compound shares a similar phenyl group but differs in its functional group, leading to distinct reactivity and applications.
Metolachlor: A herbicide with a similar phenyl group, used primarily in agriculture. Its structure and function differ significantly from this compound, highlighting the unique properties of each compound.
特性
CAS番号 |
918667-49-9 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC名 |
1-(2-ethyl-6-methylphenyl)pyrrole |
InChI |
InChI=1S/C13H15N/c1-3-12-8-6-7-11(2)13(12)14-9-4-5-10-14/h4-10H,3H2,1-2H3 |
InChIキー |
RCWXWLPPQNJDII-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1N2C=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one](/img/structure/B12877396.png)
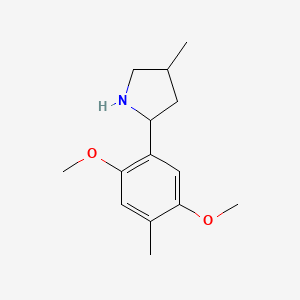
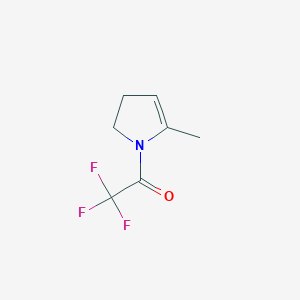
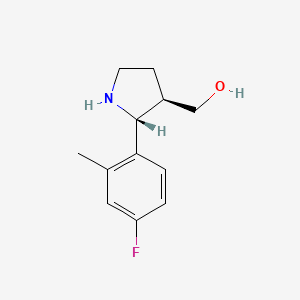
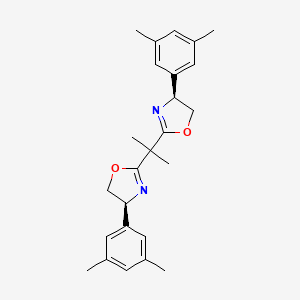


![1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877443.png)
![2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)
![[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12877463.png)
![1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B12877469.png)
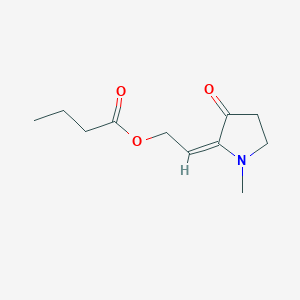
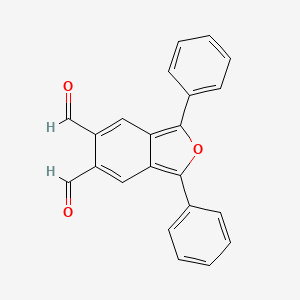
![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
